
4,6-Bis(4-methyl-3-nitrophenoxy)-5-nitropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Bis(4-methyl-3-nitrophenoxy)-5-nitropyrimidine, also known as 4,6-BMPN, is an organonitrogen compound with a wide range of applications in scientific research. It is a versatile compound, with potential for use in a variety of fields, including biochemistry, organic chemistry, and medicinal chemistry. 4,6-BMPN is a strong oxidizing agent and can be used to synthesize a variety of compounds, as well as to catalyze a range of chemical reactions. In addition, 4,6-BMPN has been studied for its potential in drug discovery and development, as well as its role in biological processes.
Applications De Recherche Scientifique
Molecular and Supramolecular Structures : A study by Quesada et al. (2004) examined symmetrically 4,6-disubstituted 2-aminopyrimidines and 2-amino-5-nitrosopyrimidines, focusing on their molecular, molecular-electronic, and supramolecular structures. This research is crucial in understanding the intermolecular interactions and hydrogen bonding in such compounds.
Synthesis and Thermal Transformations : Ryabova et al. (2004) Ryabova et al. (2004) explored the synthesis and thermal transformations of 5-nitropyrimidin-4-yl derivatives. They found that these compounds undergo transformations that involve intramolecular substitution and elimination of carbon disulfide, leading to the formation of various pyrimidine derivatives.
Antibacterial and Antioxidant Properties : Sura et al. (2013) Sura et al. (2013) synthesized a new series of 2,4-diaryl-6-methyl-5-nitropyrimidines and evaluated their antibacterial and antioxidant properties. The study revealed significant activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of these compounds in medical applications.
Enamine Transformations : Makarov et al. (1997) Makarov et al. (1997) discovered an unusual transformation of α,α-diamino-β-cyano-β-nitroethylene derivatives into 4,6-bisdimethylamino-5-nitropyrimidine, providing insights into the behavior of enamines under nucleophilic reactions.
Pyrimidin-4(3Н)-one Derivatives : Novakov et al. (2017) Novakov et al. (2017) suggested a system for transforming polyfunctional derivatives of pyrimidin-4(3H)-one into 4-azidopyrimidines, opening avenues for synthesizing novel compounds under mild conditions.
Thermal Behavior and Decomposition Kinetics : Zhang et al. (2010) Zhang et al. (2010) studied the thermal behavior and decomposition kinetics of a related compound, providing crucial data on the stability and reactivity of these types of molecules under various conditions.
Mechanism of Free Radical Formation : Lorenz and Benson (1975) Lorenz and Benson (1975) examined the mechanism of free radical formation in nitromethyl pyrimidines, which is vital for understanding the chemical behavior of these compounds under ionizing radiation.
Propriétés
IUPAC Name |
4,6-bis(4-methyl-3-nitrophenoxy)-5-nitropyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O8/c1-10-3-5-12(7-14(10)21(24)25)30-17-16(23(28)29)18(20-9-19-17)31-13-6-4-11(2)15(8-13)22(26)27/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVINHZBMGAKEPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=C(C(=NC=N2)OC3=CC(=C(C=C3)C)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


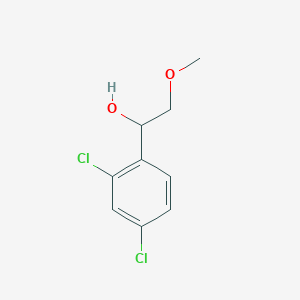
![(3-Iodo-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride](/img/structure/B2470806.png)
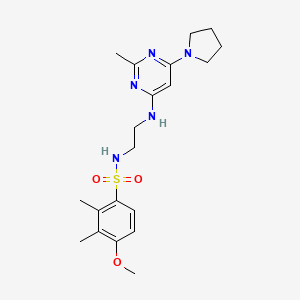
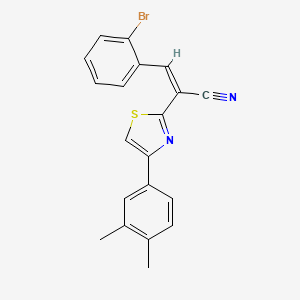
![(Z)-2-fluoro-N-(1-(4-(methylthio)phenyl)-3-oxo-3-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)prop-1-en-2-yl)benzamide](/img/structure/B2470810.png)
![N-[1-(Furan-2-ylmethyl)-5-(trifluoromethyl)benzimidazol-2-yl]prop-2-enamide](/img/structure/B2470811.png)
![8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2470813.png)
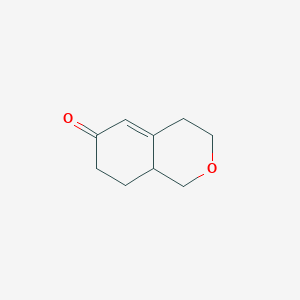
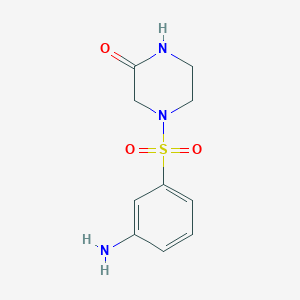
![4-(2,5-dioxopyrrolidin-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2470820.png)

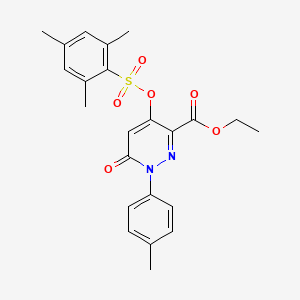
![N,1-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2470825.png)